molecular formula C12H16O2S B14339074 Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]- CAS No. 105235-53-8

Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]-

Katalognummer: B14339074
CAS-Nummer: 105235-53-8
Molekulargewicht: 224.32 g/mol
InChI-Schlüssel: PLTXDSVVFCCVLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]- is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a methyl group and a sulfonyl group attached to a methylenebutyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]- typically involves the sulfonation of a precursor compound. One common method is the reaction of 1-methyl-4-[(1-methylenebutyl)]benzene with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with different functional groups using reagents like halogens, nitrating agents, or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Sulfonic acids, aldehydes, or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Halogenated benzene derivatives, nitrobenzene, or alkylbenzene.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The benzene ring provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzene, 1-methyl-4-butyl
  • Benzene, 1-methyl-4-(1-methylethenyl)
  • Benzene, (1-methylbutyl)-

Uniqueness

Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]- is unique due to the presence of both a sulfonyl group and a methylenebutyl chain, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

105235-53-8

Molekularformel

C12H16O2S

Molekulargewicht

224.32 g/mol

IUPAC-Name

1-methyl-4-pent-1-en-2-ylsulfonylbenzene

InChI

InChI=1S/C12H16O2S/c1-4-5-11(3)15(13,14)12-8-6-10(2)7-9-12/h6-9H,3-5H2,1-2H3

InChI-Schlüssel

PLTXDSVVFCCVLC-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=C)S(=O)(=O)C1=CC=C(C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.